![molecular formula C18H28BrNO2 B000186 Dextromethorphanhydrobromid-Monohydrat CAS No. 6700-34-1](/img/structure/B186.png)
Dextromethorphanhydrobromid-Monohydrat
Übersicht
Beschreibung
Dextromethorphan hydrobromide monohydrate is a synthetic derivative of morphinan and is commonly used as a cough suppressant. It is an active ingredient in many over-the-counter cold and cough medications. This compound is known for its ability to suppress the cough reflex by acting on the central nervous system without causing significant sedation or addiction .
Wirkmechanismus
Target of Action
Dextromethorphan hydrobromide monohydrate primarily targets the N-methyl-D-aspartate (NMDA) receptors in the brain . It is an NMDA receptor antagonist . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glutamate and glycine (or D-serine) bind to it, and when this happens it allows positively charged ions to flow through the cell membrane .
Mode of Action
Dextromethorphan hydrobromide monohydrate interacts with its targets by binding to the NMDA receptors, thereby inhibiting the excitatory neurotransmitter glutamate . This interaction results in the suppression of the cough reflex, as it decreases the sensitivity of cough receptors and interrupts cough impulse transmission by depressing the medullary cough center .
Biochemical Pathways
The primary biochemical pathway affected by Dextromethorphan hydrobromide monohydrate is the glutamatergic signaling pathway. By acting as an antagonist at NMDA receptors, it inhibits the action of glutamate, the body’s primary excitatory neurotransmitter . This results in a decrease in excitatory signaling, which can help to suppress the cough reflex .
Pharmacokinetics
Dextromethorphan hydrobromide monohydrate is rapidly absorbed from the gastrointestinal tract and converted into the active metabolite dextrorphan in the liver by the cytochrome P450 enzyme CYP2D6 . The bioavailability of Dextromethorphan is reported to be around 11% . The elimination half-life of Dextromethorphan varies between individuals, ranging from 2-4 hours in extensive metabolizers to up to 24 hours in poor metabolizers . The drug is primarily excreted via the kidneys .
Result of Action
The molecular effect of Dextromethorphan hydrobromide monohydrate’s action is the inhibition of NMDA receptor activity, which leads to a decrease in excitatory neurotransmission . On a cellular level, this results in the suppression of the cough reflex, providing relief from dry cough .
Action Environment
The action, efficacy, and stability of Dextromethorphan hydrobromide monohydrate can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH level of the stomach. Additionally, the drug’s metabolism can be influenced by factors such as the individual’s age, liver function, and genetic makeup, particularly the presence of the CYP2D6 enzyme which is responsible for metabolizing the drug . Furthermore, the drug’s action can be influenced by interactions with other drugs .
Wissenschaftliche Forschungsanwendungen
Cough Suppression
Primary Use : DXM is predominantly utilized as a cough suppressant. It acts centrally on the cough center in the brain, specifically the medulla and nucleus tractus solitarius, to elevate the threshold for coughing without causing respiratory depression or sedation at therapeutic doses .
Dosage Forms :
- Liquid formulations (e.g., 15 mg/5 mL)
- Tablets and capsules (e.g., 15 mg, 30 mg)
- Extended-release oral suspensions
Pseudobulbar Affect (PBA)
In 2010, the FDA approved a combination of DXM and quinidine for treating pseudobulbar affect—a condition characterized by uncontrollable emotional outbursts. The combination enhances the bioavailability of DXM by inhibiting its metabolism, thus allowing higher serum concentrations to be achieved .
Neuroprotective Effects
Recent studies have indicated that DXM may possess neuroprotective properties, leading to potential applications in various neurological conditions:
- Depression : Some research suggests that DXM exhibits fast-acting antidepressant effects similar to ketamine .
- Traumatic Brain Injury (TBI) : Limited studies indicate potential benefits in TBI recovery through NMDA receptor modulation .
- Stroke Recovery : Investigations are ongoing regarding its role in improving neurological outcomes post-stroke .
Pain Management
DXM has been studied for its analgesic properties in several pain conditions:
- Cancer-related pain
- Post-operative pain
- Neuropathic pain
- Gastrointestinal pain
Clinical trials have shown promising results, although more extensive studies are required to establish definitive efficacy .
Seizure Disorders
Emerging evidence suggests that DXM may be beneficial in managing refractory seizures. Some clinical trials have reported positive outcomes in seizure control when DXM is used as an adjunct therapy .
Other Investigated Uses
Research continues into various other applications of DXM:
- Methotrexate Neurotoxicity : Case studies report resolution of neurologic deficits associated with methotrexate toxicity when treated with DXM .
- Parkinson's Disease : Some studies indicate improvements in symptoms related to Parkinson's disease with DXM administration .
- Autism Spectrum Disorders : Data is conflicting regarding the behavioral improvements associated with DXM use in autism .
Case Studies and Research Findings
A variety of clinical studies have examined the diverse applications of DXM:
Biochemische Analyse
Biochemical Properties
Dextromethorphan Hydrobromide Monohydrate binds to and inhibits NMDA (IC 50 = 0.55 μM) and nicotinic receptors (IC 50 s = 0.7- 3.9 μM) and blocks receptor-gated and voltage-gated calcium channels (IC 50 = 60 μM) and voltage-gated sodium channels (IC 50 = 78 μM) . It is an allosteric antagonist at N-methyl D-aspartate (NMDA)-controlled ion channels and antagonist at voltage-dependent channels .
Cellular Effects
Dextromethorphan Hydrobromide Monohydrate affects the signals in the brain that trigger cough reflex . It is used to treat a cough and is available over-the-counter alone and is also present in many over-the-counter and prescription combination medications .
Molecular Mechanism
Dextromethorphan Hydrobromide Monohydrate exerts its effects through several mechanisms. It acts as a nonselective serotonin reuptake inhibitor and a sigma-1 receptor agonist . Dextromethorphan and its major metabolite, dextrorphan, also block the NMDA receptor at high doses .
Temporal Effects in Laboratory Settings
It is known that “extended release” means the drug is released into your body slowly over a long period of time .
Metabolic Pathways
Dextromethorphan Hydrobromide Monohydrate is metabolized in the liver by enzymes, majorly CYP2D6, and minorly CYP3A4, and CYP3A5 . The first pass through the hepatic portal vein results in some of the drug being metabolized by O-demethylation into an active metabolite of dextromethorphan called dextrorphan .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Dextromethorphan-Hydrobromid-Monohydrat umfasst mehrere Schritte. Ein gängiges Verfahren beinhaltet die Reduktion von Isochinolin-Octahydrid unter Verwendung von Kaliumborhydrid, gefolgt von einer Cyclisierung mit Aluminiumtrichlorid, um Dextromethorphan zu erhalten . Die Reaktionsbedingungen sind moderat, was es für die industrielle Produktion geeignet macht.
Industrielle Produktionsverfahren: In industriellen Umgebungen umfasst die Produktion von Dextromethorphan-Hydrobromid-Monohydrat typischerweise die folgenden Schritte:
Reduktion: Isochinolin-Octahydrid wird mit Kaliumborhydrid reduziert.
Cyclisierung: Das reduzierte Produkt wird mit Aluminiumtrichlorid cyclisiert.
Reinigung: Das Endprodukt wird gereinigt, um eine hohe chirale Reinheit und Ausbeute zu erzielen.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dextromethorphan-Hydrobromid-Monohydrat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Dextrorphan, ein aktives Metabolit, zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um andere Derivate zu bilden.
Substitution: Es kann Substitutionsreaktionen eingehen, um verschiedene Analoga zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Halogenierungsmittel und andere Elektrophile werden häufig verwendet.
Hauptprodukte:
Dextrorphan: Durch Oxidation gebildet.
Verschiedene Analoga: Durch Substitutionsreaktionen gebildet.
Vergleich Mit ähnlichen Verbindungen
Codeine: Another cough suppressant with opioid activity but higher addiction potential.
Dextrorphan: The active metabolite of dextromethorphan with similar NMDA receptor antagonist properties.
Levorphanol: An opioid analgesic with similar structural properties but different pharmacological effects.
Uniqueness: Dextromethorphan hydrobromide monohydrate is unique due to its minimal interaction with opioid receptors, making it a safer alternative for cough suppression without the risk of significant addiction. Its ability to act on multiple molecular targets, including NMDA and sigma-1 receptors, also distinguishes it from other similar compounds .
Biologische Aktivität
Dextromethorphan hydrobromide monohydrate (DXM) is a widely used cough suppressant, primarily recognized for its antitussive properties. Its biological activity extends beyond cough suppression, implicating various pharmacological mechanisms and therapeutic applications. This article delves into the biological activity of DXM, supported by data tables, case studies, and detailed research findings.
Dextromethorphan exhibits multiple mechanisms of action, which contribute to its diverse biological effects:
- NMDA Receptor Antagonism : DXM acts as an uncompetitive antagonist at the NMDA receptor, which is crucial for its dissociative effects. Its active metabolite, dextrorphan, is more potent in this regard .
- Serotonin Reuptake Inhibition : It functions as a nonselective serotonin reuptake inhibitor (SSRI), affecting serotonin levels in the brain .
- Sigma-1 Receptor Agonism : DXM also acts as an agonist for sigma-1 receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems .
- Muscarinic Acetylcholine Receptor Modulation : It serves as a negative allosteric modulator of nicotinic acetylcholine receptors, influencing cholinergic signaling pathways .
Pharmacokinetics
The pharmacokinetic profile of DXM is characterized by rapid absorption and metabolism:
- Absorption : Following oral administration, DXM is quickly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within approximately 2.86 hours .
- Metabolism : The drug is primarily metabolized in the liver by cytochrome P450 enzymes (CYP2D6 and CYP3A4), producing active metabolites such as dextrorphan and 3-methoxymorphinan . The metabolic pathway significantly impacts the drug's efficacy and duration of action.
Clinical Applications
Dextromethorphan has been investigated for various clinical applications beyond cough suppression:
- Cough Suppression : A study involving 43 patients demonstrated that a single dose of 30 mg DXM resulted in statistically significant reductions in cough sound pressure levels (CSPL) compared to placebo (P=0.019) .
Study Group | Dose | Duration | Outcome |
---|---|---|---|
Cough Study | 30 mg | 90 min | Significant reduction in CSPL |
- Neurological Disorders : DXM has been explored for its potential benefits in conditions like amyotrophic lateral sclerosis (ALS), attention-deficit/hyperactivity disorder (ADHD), and Huntington’s disease. In one study, 60 ALS patients received 150-300 mg/day for up to 12 months with reported improvements in symptoms .
Condition | Patient Population | Dose | Duration |
---|---|---|---|
ALS | 60 patients | 150-300 mg/day | 3-12 months |
ADHD | 22 patients | 30 or 60 mg/day | 8 weeks |
Huntington’s Disease | 11 patients | 120-960 mg/day | 4-8 weeks |
Case Studies
Several case studies highlight the efficacy of DXM in managing various health conditions:
- Management of Hyperglycemia : In one trial, DXM was administered at doses ranging from 60 to 270 mg to patients with diabetes mellitus, showing potential benefits in glycemic control .
- Neuroprotection During Surgery : A cohort of six cardiac surgery patients received DXM at doses between 2 to 38 mg/kg/day for four days, indicating neuroprotective effects during surgical procedures .
- Pain Management : A large study involving over 3,300 patients assessed DXM for pain management across various conditions, with doses ranging from 1.5 to 960 mg/day showing promising results .
Adverse Effects and Considerations
While generally well-tolerated, dextromethorphan can cause side effects such as dizziness, nausea, and gastrointestinal disturbances. Its safety profile is comparable to other common antitussives; however, caution is advised in populations with metabolic enzyme deficiencies (e.g., CYP2D6 poor metabolizers), where increased drug exposure may occur .
Eigenschaften
IUPAC Name |
(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTADZBLEUMJRG-IKNOHUQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
125-71-3 (Parent) | |
Record name | Dextromethorphan hydrobromide [USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045569 | |
Record name | Dextromethorphan hydrobromide monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>55.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49731998 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6700-34-1 | |
Record name | Dextromethorphan hydrobromide monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6700-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dextromethorphan hydrobromide [USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dextromethorphan hydrobromide monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4)-3-methoxy-17-methyl-9-alpha, 14 alpha-morphinan Hydrobromide monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXTROMETHORPHAN HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D2RTI9KYH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.